
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde is a chemical compound with the molecular formula C16H24O3Sn. It is a member of the organotin family, which are compounds containing tin atoms bonded to carbon. This compound is notable for its unique structure, which includes a benzodioxastannole ring system and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde typically involves the reaction of dibutyltin oxide with a suitable benzodioxastannole precursor under controlled conditions. The reaction is often carried out in an organic solvent such as toluene or dichloromethane, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products
Oxidation: 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carboxylic acid.
Reduction: 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-methanol.
Substitution: Various substituted benzodioxastannole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and other materials where organotin compounds are required for their catalytic properties.
Mécanisme D'action
The mechanism by which 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The tin atom can form coordination complexes with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol: Similar structure but lacks the tin atom and aldehyde group.
2,2-Dibutyl-1,3,2-dioxastannolane: Contains a similar organotin structure but with different substituents and functional groups.
Uniqueness
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde is unique due to its combination of a benzodioxastannole ring system and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both synthetic and biological research.
Propriétés
Numéro CAS |
193903-02-5 |
|---|---|
Formule moléculaire |
C15H22O3Sn |
Poids moléculaire |
369.04 g/mol |
Nom IUPAC |
2,2-dibutyl-1,3,2-benzodioxastannole-5-carbaldehyde |
InChI |
InChI=1S/C7H6O3.2C4H9.Sn/c8-4-5-1-2-6(9)7(10)3-5;2*1-3-4-2;/h1-4,9-10H;2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
UQWGLHUCHRVSBD-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC2=C(O1)C=C(C=C2)C=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)

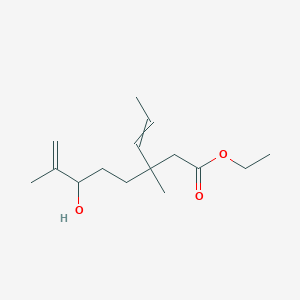
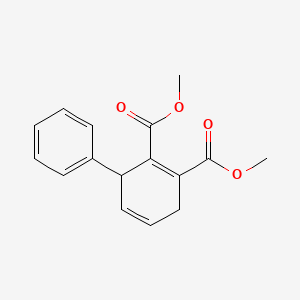
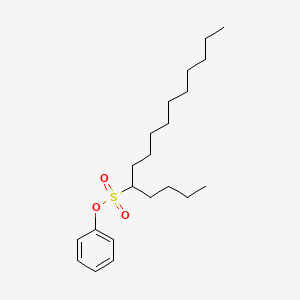
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
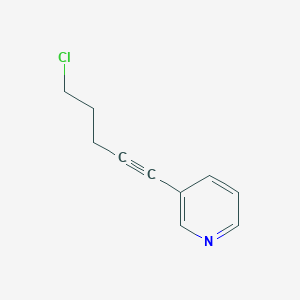
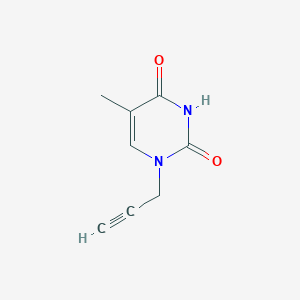
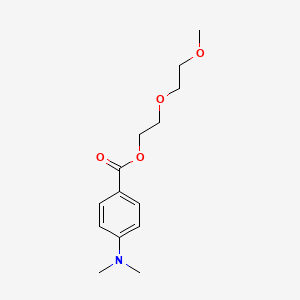
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
